2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-
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Overview
Description
2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. This particular compound features a chlorinated phenyl group and a tetrahydroindazole core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- typically involves the formation of the indazole ring through cyclization reactions. One common method includes the use of transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclizations . Another approach involves reductive cyclization, where the starting materials undergo reduction followed by ring closure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indazole ring or the chlorinated phenyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Another member of the indazole family with different substitution patterns.
2H-Indazole: Similar core structure but with different functional groups.
3-chloro-2-(4-chlorophenyl)-1H-indazole: A closely related compound with a different hydrogenation state.
Uniqueness
2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- is unique due to its specific substitution pattern and tetrahydroindazole core.
Biological Activity
2H-Indazole derivatives, particularly 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- (CAS No. 63418-93-9), have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chloro-substituted indazole core and a chlorophenyl group. The following sections detail the biological activities associated with this compound, including antitumor, antibacterial, anti-inflammatory, and antiprotozoal effects.
- Molecular Formula : C13H12Cl2N2
- Molecular Weight : 267.1538 g/mol
- Structure : The compound features a tetrahydroindazole framework that is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that indazole derivatives exhibit significant antitumor properties. For instance, compounds derived from 2H-indazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The antitumor activity is often attributed to the inhibition of key enzymes involved in cancer progression and proliferation.
- Case Study : A study demonstrated that specific indazole derivatives could inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway .
Antibacterial Activity
Indazole derivatives have also been evaluated for their antibacterial properties. The presence of electron-withdrawing groups on the phenyl ring enhances their interaction with bacterial targets.
- Efficacy : Compounds have shown activity against both gram-positive and gram-negative bacteria.
- Comparison : Some derivatives were found to be more potent than traditional antibiotics, suggesting their potential as novel antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of indazoles are linked to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
- Research Findings : Studies indicate that these compounds can reduce inflammation markers in vitro and in vivo models.
- Mechanism : The anti-inflammatory action is primarily due to the suppression of prostaglandin synthesis .
Antiprotozoal Activity
The antiprotozoal properties of 2H-indazole derivatives are particularly noteworthy, with several studies highlighting their effectiveness against protozoan pathogens.
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In Vitro Studies : Compounds were tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Results showed that many indazole derivatives had IC50 values significantly lower than metronidazole, a commonly used treatment .
Compound Target Protozoa IC50 (µM) Comparison to Metronidazole Compound 18 G. intestinalis 0.058 12.8 times more active Compound 10 E. histolytica 0.045 15 times more active Compound 15 T. vaginalis 0.067 Comparable - Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl rings was found to enhance activity against protozoa, underscoring the importance of chemical modifications in developing more effective treatments .
Properties
CAS No. |
63418-93-9 |
---|---|
Molecular Formula |
C13H12Cl2N2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H12Cl2N2/c14-9-5-7-10(8-6-9)17-13(15)11-3-1-2-4-12(11)16-17/h5-8H,1-4H2 |
InChI Key |
OBXJBOMYWFIMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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